molecular formula C12H20BrNO2 B2698843 Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2138510-37-7

Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2698843
CAS No.: 2138510-37-7
M. Wt: 290.201
InChI Key: YQJYXGDFKAYZEM-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromine atom and a tert-butyl ester group, which contribute to its distinct chemical properties. The spirocyclic framework is notable for its rigidity and stability, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a suitable azaspiro compound with a brominating agent. One common method involves the use of sodium hydride (NaH) and trimethylsulfonium iodide in a solvent such as dimethylformamide (DMF) at low temperatures. The reaction proceeds through the formation of an intermediate, which is then treated with tert-butyl 4-oxopiperidine-1-carboxylate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups, altering the chemical properties of the compound.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN), typically in polar solvents like DMF or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce amine derivatives.

Scientific Research Applications

Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity compared to its oxygen and sulfur analogs.

Properties

IUPAC Name

tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJYXGDFKAYZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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